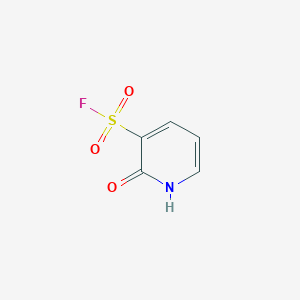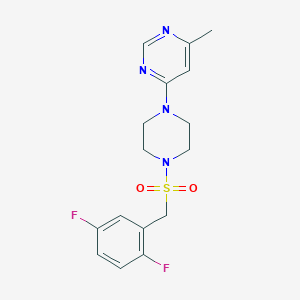
6-bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BOPQ, is a synthetic compound that has been studied for its potential applications in medicine and scientific research. This molecule has been found to possess a variety of biochemical and physiological effects, and has been explored for its potential use in laboratory experiments.
科学的研究の応用
Antimicrobial and Antimalarial Agents
Research has led to the design and synthesis of novel quinoline-based compounds exhibiting significant antimicrobial and antimalarial activities. These compounds, derived from 6-bromoquinolines, have been tested against various microorganisms and shown efficacy towards P. falciparum, indicating potential for therapeutic applications in combating infectious diseases (Parthasaradhi et al., 2015).
Synthetic Routes to Quinoxalyl Aryl Ketones
Another study focused on the oxidative dehydrobromination of certain bromoquinolines to efficiently synthesize quinoxalyl aryl ketones. This chemical transformation provides a straightforward method for creating compounds that can serve as valuable intermediates for further chemical synthesis (Gorbunova & Mamedov, 2006).
Structural and Theoretical Studies
Quinolinones, including derivatives of 6-bromoquinolinones, have been the subject of extensive structural and theoretical studies to understand their potential applications. Such research efforts have involved the synthesis, characterization, and analysis of these compounds to determine their structural conformations and electronic properties, laying the groundwork for their use in pharmaceuticals, materials science, and engineering (Michelini et al., 2019).
Cytotoxic Activities Against Cancer Cell Lines
The synthesis of organic disulfides incorporating the quinolin-4(1H)-one ring has been reported, with these compounds displaying significant in vitro cytotoxicity against various cancer cell lines. This suggests their potential as therapeutic agents in oncology, highlighting the broad applicability of 6-bromoquinolines in medicinal chemistry (Soural et al., 2009).
特性
IUPAC Name |
3-(benzenesulfonyl)-6-bromo-1-phenacylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4S/c24-17-11-12-20-19(13-17)23(27)22(30(28,29)18-9-5-2-6-10-18)15-25(20)14-21(26)16-7-3-1-4-8-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJOYCINARFXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)


![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)

![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2881951.png)